6-Bromo-1-chloro-8-fluoroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

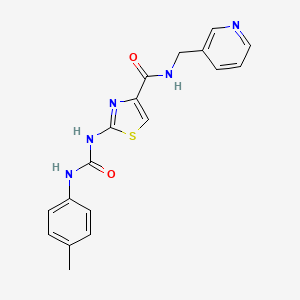

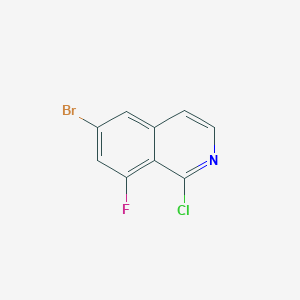

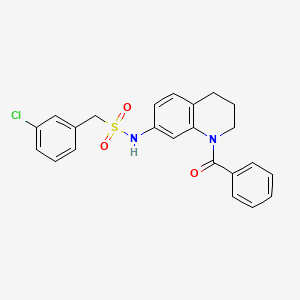

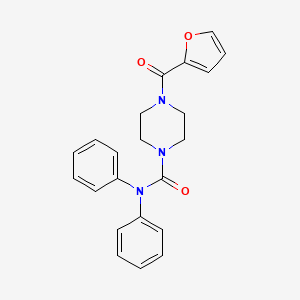

6-Bromo-1-chloro-8-fluoroisoquinoline is an organic compound with the molecular formula C9H4BrClFN . It is a yellow solid and has been used as a reactant in the preparation of phenylimidazoles as Smoothened antagonists .

Molecular Structure Analysis

The molecular structure of 6-Bromo-1-chloro-8-fluoroisoquinoline consists of a nitrogen-containing heterocyclic compound, isoquinoline, substituted with bromine, chlorine, and fluorine atoms . The average mass of the molecule is 260.49 Da .Physical And Chemical Properties Analysis

6-Bromo-1-chloro-8-fluoroisoquinoline has a density of 1.6±0.1 g/cm3, a boiling point of 311.1±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 49.9±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 137.2±3.0 cm3 .Scientific Research Applications

Synthesis and Chemical Properties

Advanced Synthesis Techniques : The Knorr synthesis technique has been employed for creating halogenated quinolines, demonstrating the utility of such compounds in infectious disease research. This method involves condensation and cyclization reactions, optimized through NMR monitoring, to produce halogenated quinolines efficiently (Wlodarczyk et al., 2011).

Process Chemistry Improvements : Innovations in process chemistry, such as the telescoping process, have streamlined the synthesis of key intermediates in drug discovery, significantly enhancing yields and reducing the number of isolation steps (Nishimura & Saitoh, 2016).

Medicinal Chemistry Applications

Drug Discovery : Halogenated quinolines are pivotal in the development of new therapeutic agents, with specific derivatives showing potential as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), indicating their role in cancer therapy (Mphahlele et al., 2017).

Antimicrobial Agents : The synthesis of novel quinoline derivatives has led to compounds with significant antimicrobial activity, showcasing the potential of halogenated quinolines in addressing bacterial infections (Ansari & Khan, 2017).

Material Science and Chemistry

Molecular Interactions and Structures : Studies on the crystal structures and molecular conformations of halogenated phenyl derivatives of tetrahydroisoquinolines reveal how halogen substitutions influence molecular packing and interactions, providing insights into the design of materials with specific properties (Choudhury et al., 2003).

Synthetic Methodologies : Research on silyl-mediated halogen/halogen displacement in heterocycles, including pyridines and quinolines, underscores the versatility of halogenated compounds in synthetic chemistry, offering new pathways for the creation of complex molecules (Schlosser & Cottet, 2002).

properties

IUPAC Name |

6-bromo-1-chloro-8-fluoroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-3-5-1-2-13-9(11)8(5)7(12)4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWTZNMYQGDTCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C(C=C(C=C21)Br)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2838225.png)

![5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2838230.png)

![3-chloro-N-[(4-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2838232.png)

![rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B2838234.png)

![1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2838237.png)

![tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate](/img/structure/B2838240.png)